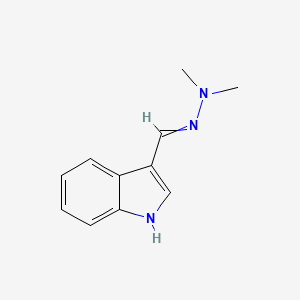
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by carboxylation. One common method involves the use of a diazo compound and a transition metal catalyst to achieve the cyclopropanation reaction. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of (1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid
Reduction: Formation of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanol
Substitution: Formation of various substituted cyclopropanecarboxylic acids depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic Acid: A derivative with a methyl group instead of a methoxy group.
Uniqueness
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m1/s1 |
Clave InChI |
QWTOSVJYKMLFEP-BDAKNGLRSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H]2C[C@@H]2C(=O)O |
SMILES canónico |
COC1=CC=CC=C1C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
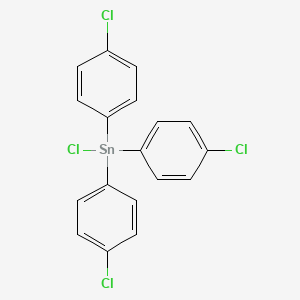
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
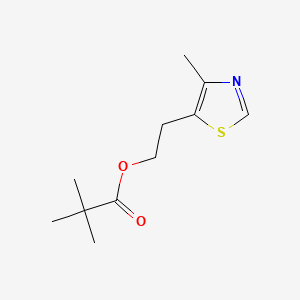
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
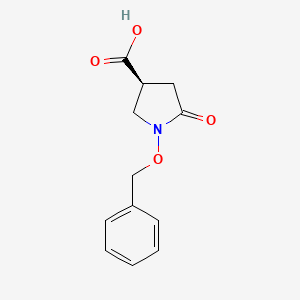
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
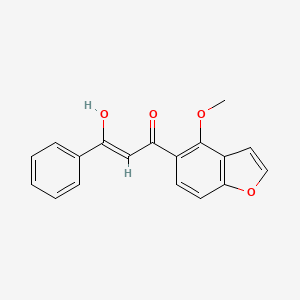

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
